molecular formula C9H4ClF3N2 B13996463 2-Chloro-6-(trifluoromethyl)-1,5-naphthyridine

2-Chloro-6-(trifluoromethyl)-1,5-naphthyridine

Cat. No.: B13996463
M. Wt: 232.59 g/mol
InChI Key: GPMHUZIMUBLWJI-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)-1,5-naphthyridine is a heterocyclic aromatic compound that contains both chlorine and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethyl)-1,5-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)aniline with suitable reagents to form the naphthyridine ring. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)-1,5-naphthyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while coupling reactions can produce biaryl compounds with extended conjugation .

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)-1,5-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)-1,5-naphthyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(trifluoromethyl)phenyl isocyanate
  • Trifluoromethylpyridines
  • Fluorinated pyridines

Uniqueness

Compared to similar compounds, 2-Chloro-6-(trifluoromethyl)-1,5-naphthyridine is unique due to its specific structural features, such as the presence of both chlorine and trifluoromethyl groups on the naphthyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H4ClF3N2

Molecular Weight

232.59 g/mol

IUPAC Name

2-chloro-6-(trifluoromethyl)-1,5-naphthyridine

InChI

InChI=1S/C9H4ClF3N2/c10-8-4-2-5-6(15-8)1-3-7(14-5)9(11,12)13/h1-4H

InChI Key

GPMHUZIMUBLWJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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